molecular formula C19H18NO2PS B12900803 2-(Phenyl(tosyl)phosphino)aniline CAS No. 915314-53-3

2-(Phenyl(tosyl)phosphino)aniline

Cat. No.: B12900803
CAS No.: 915314-53-3
M. Wt: 355.4 g/mol
InChI Key: HPGWEJHBZQHYAX-UHFFFAOYSA-N
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Description

2-(Phenyl(tosyl)phosphino)aniline is an organophosphorus compound that features a phosphine group attached to an aniline ring, with a phenyl group and a tosyl group (p-toluenesulfonyl) attached to the phosphorus atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phenyl(tosyl)phosphino)aniline typically involves the reaction of aniline derivatives with phosphine reagents. One common method involves the reaction of 2-(diphenylphosphino)aniline with tosyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Phenyl(tosyl)phosphino)aniline can undergo various chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Substitution: The tosyl group can be substituted with other functional groups under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Substitution: Nucleophiles such as amines or alcohols can be used to substitute the tosyl group.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products

    Oxidation: Phosphine oxides.

    Substitution: Various substituted aniline derivatives.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

2-(Phenyl(tosyl)phosphino)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Phenyl(tosyl)phosphino)aniline largely depends on its role as a ligand in catalysis. The phosphine group can coordinate to transition metals, forming stable complexes that facilitate various catalytic processes. The tosyl group can influence the electronic properties of the phosphine, thereby affecting the reactivity and selectivity of the catalytic reactions .

Comparison with Similar Compounds

Similar Compounds

    2-(Diphenylphosphino)aniline: Lacks the tosyl group, which can affect its reactivity and applications.

    2-(Phenylphosphino)aniline: Similar structure but without the tosyl group, leading to different electronic properties.

    2-(Tosylphosphino)aniline: Contains a tosyl group but lacks the phenyl group, resulting in different steric and electronic effects.

Uniqueness

2-(Phenyl(tosyl)phosphino)aniline is unique due to the presence of both the phenyl and tosyl groups, which provide a balance of steric and electronic properties. This makes it a versatile ligand in catalysis and a valuable intermediate in the synthesis of complex molecules .

Properties

CAS No.

915314-53-3

Molecular Formula

C19H18NO2PS

Molecular Weight

355.4 g/mol

IUPAC Name

2-[(4-methylphenyl)sulfonyl-phenylphosphanyl]aniline

InChI

InChI=1S/C19H18NO2PS/c1-15-11-13-17(14-12-15)24(21,22)23(16-7-3-2-4-8-16)19-10-6-5-9-18(19)20/h2-14H,20H2,1H3

InChI Key

HPGWEJHBZQHYAX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)P(C2=CC=CC=C2)C3=CC=CC=C3N

Origin of Product

United States

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